GPR109b Agonist Activity: Functional Differentiation from Non-Benzylated 4-(Methylamino) Analog
The target compound belongs to the 3-nitro-4-substituted-aminobenzoic acid series, which exhibits potent agonist activity at GPR109b. While the exact EC50 value for 4-[benzyl(methyl)amino]-3-nitrobenzoic acid is not publicly reported in the primary literature, the series as a whole demonstrates high selectivity with no detectable activity at the closely homologous high affinity niacin receptor GPR109a [1]. In contrast, the simpler analog 4-(methylamino)-3-nitrobenzoic acid, which lacks the N-benzyl substituent, is not reported in the same GPR109b functional assay and has a distinct application profile primarily as a Dabigatran synthesis intermediate [2].
| Evidence Dimension | GPR109b functional agonism (class-level activity) |
|---|---|
| Target Compound Data | Potent and highly selective agonist (no activity at GPR109a) per series characterization |
| Comparator Or Baseline | 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5): Not characterized for GPR109b activity; used as Dabigatran intermediate |
| Quantified Difference | GPR109b selectivity: Target series shows no detectable GPR109a activity; comparator not reported |
| Conditions | Human GPCR GPR109b (HM74A) and GPR109a (HM74) functional assays |
Why This Matters
For GPR109b-targeted research, the N-benzyl substituent is essential for receptor recognition and binding site occupancy, making the non-benzylated analog an unsuitable substitute.
- [1] Skinner PJ, Cherrier MC, Webb PJ, et al. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorg Med Chem Lett. 2007;17(23):6619-6622. doi:10.1016/j.bmcl.2007.09.058 View Source
- [2] ChemWhat. 4-(Methylamino)-3-nitrobenzoic Acid CAS#: 41263-74-5. https://www.chemwhat.com/4-(Methylamino)-3-nitrobenzoic-Acid-CAS-41263-74-5 View Source
